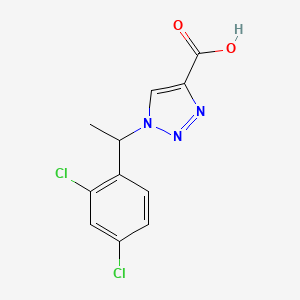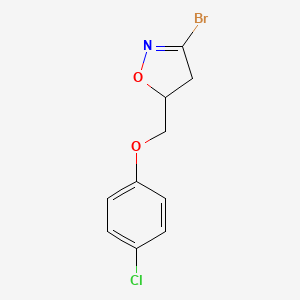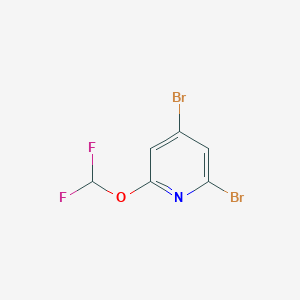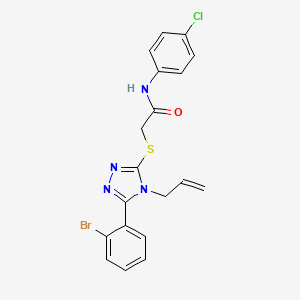
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Dichlorophenyl Ethyl Intermediate: The starting material, 2,4-dichlorophenyl ethyl ketone, is subjected to a reaction with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with an appropriate azide source, such as sodium azide, under acidic conditions to form the triazole ring.
Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide in the presence of a base, such as potassium carbonate, to yield the final product, 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring and the dichlorophenyl moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety enhances the compound’s binding affinity and specificity. The carboxylic acid group may facilitate interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: A precursor in the synthesis of the target compound.
2,4-Dichlorophenylhydrazine: An intermediate in the synthetic route.
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound with different functional groups.
Uniqueness: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9Cl2N3O2 |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6(8-3-2-7(12)4-9(8)13)16-5-10(11(17)18)14-15-16/h2-6H,1H3,(H,17,18) |
InChI Key |
NCFXSWGIPGFJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)




![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)







